molecular formula C19H18F3N3O3 B2675124 methyl 7-(3-(2-(trifluoromethyl)phenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448075-16-8

methyl 7-(3-(2-(trifluoromethyl)phenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2675124
M. Wt: 393.366
InChI Key: XBZMAGDGAYONBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-(3-(2-(trifluoromethyl)phenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C19H18F3N3O3 and its molecular weight is 393.366. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research on structurally similar compounds to methyl 7-(3-(2-(trifluoromethyl)phenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has focused on synthesis methodologies and structural analysis. For instance, the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, which share a resemblance in structural complexity, was achieved through reactions involving 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids. The structural elucidation of these compounds was performed using X-ray structural analysis, indicating the potential for similar methodologies to be applied to the compound of interest for in-depth structural characterization and understanding of its chemical behavior (Rudenko et al., 2013).

Pharmacological Evaluation and Enzyme Inhibition

Compounds with structural similarities to methyl 7-(3-(2-(trifluoromethyl)phenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate have been evaluated for their pharmacological properties, particularly focusing on enzyme inhibition and potential therapeutic applications. Studies have shown that certain tetrahydroisoquinoline derivatives exhibit inhibitory activities against dopamine uptake and possess dopaminomimetic properties. This suggests that similar compounds, including the one , could be explored for their neuropharmacological potentials and applications in treating neurological disorders (Zára-Kaczián et al., 1986).

Chemical Modification and Property Optimization

Further research into related chemical structures has demonstrated the importance of chemical modifications for optimizing pharmacological properties. For example, the beta-fluorination of certain tetrahydroisoquinolines has been employed to enhance selectivity and potency for specific pharmacological targets. This method of structural modification by introducing fluorine atoms could provide a valuable strategy for the chemical optimization of methyl 7-(3-(2-(trifluoromethyl)phenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, potentially improving its selectivity and efficacy for intended applications (Grunewald et al., 2006).

properties

IUPAC Name

methyl 7-[[2-(trifluoromethyl)phenyl]carbamoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3/c1-28-18(27)25-9-8-12-6-7-14(10-13(12)11-25)23-17(26)24-16-5-3-2-4-15(16)19(20,21)22/h2-7,10H,8-9,11H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZMAGDGAYONBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-(3-(2-(trifluoromethyl)phenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

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